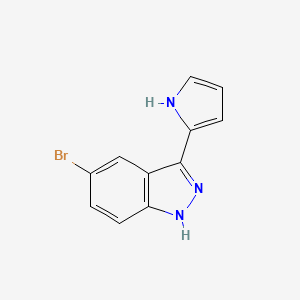

5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole

Description

Properties

IUPAC Name |

5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAWIFZFXZVZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735783 | |

| Record name | 5-Bromo-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911305-49-2 | |

| Record name | 5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911305-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole: A Privileged Scaffold for Drug Discovery

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized for its role as a "privileged scaffold" in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides an in-depth, scientifically grounded protocol for the synthesis of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole, a versatile intermediate for drug discovery programs. We will dissect a robust and convergent synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction, offering detailed experimental procedures, mechanistic insights, and characterization benchmarks. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of this synthetic pathway.

Strategic Imperative: Why Synthesize this compound?

Indazole-containing derivatives are prevalent in pharmacology due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The 3-substituted indazole motif is particularly significant. When combined with a pyrrole ring, another critical pharmacophore, the resulting hybrid structure offers unique steric and electronic properties for targeted molecular interactions.

The strategic inclusion of a bromine atom at the C5 position is a key design element. It serves as a versatile synthetic handle, enabling late-stage functionalization through a variety of cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries, a crucial step in structure-activity relationship (SAR) studies and the optimization of lead compounds.[3][4]

Retrosynthetic Analysis and Chosen Strategy

A convergent approach is paramount for efficiency and flexibility in multi-step synthesis. Our retrosynthetic analysis of the target molecule identifies the carbon-carbon bond between the indazole C3 and pyrrole C2 positions as the optimal point for disconnection. This strategy leverages the power and reliability of palladium-catalyzed cross-coupling chemistry.[5]

This disconnection leads to two key precursors: an electrophilic indazole core and a nucleophilic pyrrole component. The most logical and well-precedented pathway is the Suzuki-Miyaura cross-coupling reaction , which couples an organoboron compound with an organic halide.[6][7]

Our forward synthesis will therefore focus on three primary stages:

-

Synthesis of the Electrophilic Precursor: Preparation of a 5-bromo-1H-indazole functionalized at the C3 position with a halide (e.g., iodine).

-

Acquisition of the Nucleophilic Precursor: Utilization of a commercially available or synthetically prepared N-protected pyrrole-2-boronic acid derivative.

-

Core Coupling Reaction: The palladium-catalyzed Suzuki-Miyaura reaction to assemble the final product.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors: Building the Foundations

The Electrophile: Synthesis of 1-Boc-5-bromo-3-iodo-1H-indazole

To effectively control the Suzuki coupling at the C3 position and improve solubility, we will first synthesize 5-bromo-1H-indazole and then protect the N1 position with a tert-butyloxycarbonyl (Boc) group before introducing the iodine at C3.

Workflow for Indazole Electrophile Synthesis

Caption: Workflow for the synthesis of the indazole electrophile.

Protocol 1: Synthesis of 5-Bromo-1H-indazole [8]

-

Rationale: This procedure utilizes a classical diazotization and in situ cyclization of an N-acetylated aniline derivative. Acetic anhydride protects the amine, and isoamyl nitrite serves as the diazotizing agent, leading to the formation of the indazole ring.

-

Step-by-Step Methodology:

-

To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (700 mL), add acetic anhydride (109 mL) while maintaining the temperature below 40°C.

-

Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (147 mL).

-

Reflux the solution at 68°C for 20 hours.

-

Cool to room temperature and remove volatiles under vacuum.

-

Add concentrated hydrochloric acid (500 mL) and heat to 50-55°C for 2-3 hours to hydrolyze the N-acetyl intermediate.

-

Cool the mixture and basify to pH 11 with 50% sodium hydroxide.

-

Extract the aqueous layer with ethyl acetate (3 x 250 mL).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.

-

Concentrate the filtrate by rotary evaporation, adding heptane to precipitate the solid product.

-

Filter and dry the solid under vacuum to yield 5-bromo-1H-indazole.

-

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR and Mass Spectrometry (MS) to confirm its identity and purity before proceeding.

Protocol 2: N-Boc Protection and C3-Iodination [9][10]

-

Rationale: The acidic N-H proton of the indazole is first deprotonated with a strong, non-nucleophilic base (n-BuLi). The resulting anion is then quenched with di-tert-butyl dicarbonate (Boc₂O) to install the protecting group. Subsequent deprotonation at the C3 position with another equivalent of n-BuLi, followed by quenching with iodine, provides the desired 3-iodo derivative. This regioselectivity is driven by the higher acidity of the C3 proton.

-

Step-by-Step Methodology:

-

Dissolve 5-bromo-1H-indazole in anhydrous THF and cool to -78°C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add n-butyllithium (1.1 equivalents). Stir for 30 minutes.

-

Add a solution of Boc₂O (1.1 equivalents) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. This yields 1-Boc-5-bromo-1H-indazole, which can be purified or used directly.

-

Cool the solution of the Boc-protected indazole back to -78°C.

-

Slowly add a second portion of n-butyllithium (1.1 equivalents) and stir for 1 hour.

-

Add a solution of iodine (1.2 equivalents) in THF. Stir at -78°C for 2 hours, then allow to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-5-bromo-3-iodo-1H-indazole.

-

The Nucleophile: N-Boc-1H-pyrrol-2-ylboronic acid pinacol ester

-

Rationale and Sourcing: For efficiency, using a commercially available reagent is the preferred route. N-Boc-1H-pyrrol-2-ylboronic acid pinacol ester and its MIDA ester variant are available from multiple chemical suppliers. This approach ensures high purity and saves significant synthesis time.

-

Synthetic Alternative: If required, this reagent can be synthesized.[11] The most common method involves the N-protection of pyrrole with a Boc group, followed by regioselective lithiation at the C2 position using a strong base like sec-butyllithium at low temperature. The resulting lithiated species is then quenched with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate).[11] The N-Boc group is crucial to direct the deprotonation to C2 and prevent reaction at the nitrogen atom.[11]

The Core Reaction: Suzuki-Miyaura Cross-Coupling

This step constitutes the formation of the key C-C bond, uniting the two heterocyclic precursors. The success of this reaction hinges on the careful selection and optimization of the catalyst, base, and solvent system.[12]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[7][13]

Protocol 3: Suzuki Coupling and Final Deprotection

-

Rationale: The Pd(0) catalyst initiates the cycle by oxidatively adding to the C-I bond of the indazole.[13] The base then activates the boronic ester, facilitating transmetalation, where the pyrrole group is transferred to the palladium center.[12] Finally, reductive elimination forms the C-C bond of the product and regenerates the Pd(0) catalyst.[14] A final acidic workup removes the Boc protecting group.

-

Step-by-Step Methodology:

-

To a reaction vessel, add 1-Boc-5-bromo-3-iodo-1H-indazole (1.0 eq), N-Boc-1H-pyrrol-2-ylboronic acid pinacol ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degas the mixture by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Boc-protected product via column chromatography.

-

To deprotect, dissolve the purified intermediate in a suitable solvent like dichloromethane (DCM) or methanol, and add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

-

Stir at room temperature until TLC indicates complete removal of the Boc group.

-

Neutralize the mixture, extract the product, dry the organic phase, and concentrate to yield the final product, This compound .

-

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions

| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Rationale for Choice |

| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often robust for heteroaryl couplings; Pd(PPh₃)₄ is a classic, effective choice. |

| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and can accelerate transmetalation for challenging substrates. |

| Solvent | 1,4-Dioxane / H₂O | DMF or Toluene / H₂O | Dioxane/water is a common, effective mixture. DMF can improve solubility for polar substrates. |

| Temperature | 90 °C | 80 - 110 °C | Temperature is optimized to ensure a reasonable reaction rate without causing degradation of starting materials or product. |

| Catalyst Loading | 3-5 mol % | 1-10 mol % | Lower loading is preferred for cost and ease of removal, but higher loading may be needed for less reactive substrates. |

Purification and Characterization

Ensuring the purity and confirming the structure of the final compound is a critical, self-validating step in any synthetic protocol.[15]

-

Purification: The final product is typically purified by silica gel column chromatography.[16] A gradient of ethyl acetate in hexanes is commonly used to elute the compound. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) may be employed for further purification.[15]

-

Characterization: A full suite of analytical techniques should be used to confirm the structure and purity of this compound.[17][18][19]

Table 2: Expected Characterization Data for the Final Product

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indazole and pyrrole ring protons. The N-H protons of both rings will likely appear as broad singlets. The aromatic region will show characteristic splitting patterns for the disubstituted benzene and trisubstituted pyrrole rings. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. The number of signals should match the number of distinct carbon environments. |

| Mass Spec (HRMS) | The molecular ion peak ([M+H]⁺) should correspond to the calculated exact mass for C₁₁H₈BrN₃, confirming the molecular formula. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible. |

| FT-IR | Characteristic N-H stretching bands (~3200-3400 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |

Conclusion and Future Perspectives

The synthetic route detailed herein, culminating in a Suzuki-Miyaura cross-coupling, represents an efficient, reliable, and modular strategy for the preparation of this compound. By carefully selecting precursors and optimizing reaction conditions, researchers can access this valuable building block in high yield and purity. The presence of the C5-bromo substituent and the N-H motifs on both heterocyclic rings provides multiple avenues for subsequent chemical exploration, making this compound an excellent starting point for the development of novel, indazole-based therapeutic agents.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

NROChemistry via YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Chem-Impex. 5-Bromo-1H-indazole-3-carboxylic acid. [Link]

-

Sultan, S., et al. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

-

Singampalli, A., et al. (2020). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. [Link]

-

Tariq, B., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

ResearchGate. (n.d.). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... [Link]

-

Organic Syntheses. (n.d.). Boronic esters. [Link]

-

MySkinRecipes. 1-Boc-5-Bromo-3-iodo-1H-indazole. [Link]

-

Kumar, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

ResearchGate. (2015, April 24). Can anyone guide in synthesis of pyrrole boronic acid ester? [Link]

- Google Patents. (n.d.). CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.

-

VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. [Link]

-

EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

ResearchGate. (n.d.). Retrosynthetic approach. [Link]

- Paliwal, P. K. (2023). Heteroaryl Compounds: Synthesis, Characterization and Biological Activities. Google Books.

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

National Institutes of Health. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds. [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. 1-Boc-5-Bromo-3-iodo-1H-indazole [myskinrecipes.com]

- 10. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. youtube.com [youtube.com]

- 15. physics.emu.edu.tr [physics.emu.edu.tr]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. books.google.cn [books.google.cn]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Pyrrol-Indazole Derivatives

Abstract

The fusion of indazole and pyrrole rings into a single molecular entity creates a scaffold of significant interest in medicinal chemistry and drug development. Indazole derivatives are renowned for a wide array of pharmacological activities, including anti-tumor and anti-inflammatory properties, often acting as kinase inhibitors.[1][2] Similarly, the pyrrole nucleus is a cornerstone of numerous natural products and pharmaceuticals.[3] This guide provides an in-depth exploration of a robust and versatile protocol for the synthesis of 3-pyrrol-indazole derivatives, focusing on the principles of transition-metal-catalyzed cross-coupling reactions. It is designed for researchers and scientists, offering not just a procedural blueprint but also the underlying chemical logic, mechanistic insights, and practical considerations essential for successful synthesis and characterization.

Introduction: The Strategic Value of the 3-Pyrrol-Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in multiple tautomeric forms, with the 1H-indazole being the most thermodynamically stable.[1][4][5] Its unique electronic structure and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug discovery. Many FDA-approved drugs, such as the antiemetic Granisetron and the tyrosine kinase inhibitor Pazopanib, feature the indazole core, highlighting its clinical relevance.[1][2]

The strategic placement of a pyrrole moiety at the C3 position of the indazole core expands its structural diversity and potential for biological interactions. This combination has been explored for the development of new classes of kinase inhibitors, such as Pim kinase inhibitors, which are crucial targets in oncology.[6] The synthesis of these hybrid molecules, however, requires precise control over regioselectivity. Direct functionalization at the C3 position of indazoles can be challenging.[7] Therefore, modern synthetic strategies increasingly rely on powerful cross-coupling methodologies to forge the critical C-C bond between the two heterocyclic systems.

This guide will focus on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its reliability, functional group tolerance, and relatively mild reaction conditions.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most effective and modular approach for constructing the 3-pyrrol-indazole linkage is the palladium-catalyzed cross-coupling of a 3-halo-indazole with a pyrrole-boronic acid or ester. This strategy allows for the independent synthesis and modification of each heterocyclic precursor before their final assembly, providing maximum flexibility for creating a diverse library of derivatives.

Causality Behind the Method: Why Suzuki-Miyaura?

The choice of the Suzuki-Miyaura reaction is deliberate and based on several key advantages:

-

High Functional Group Tolerance: The reaction proceeds under conditions that are compatible with a wide range of functional groups on both coupling partners, minimizing the need for extensive protecting group strategies.

-

Commercial Availability of Reagents: A vast array of boronic acids and esters are commercially available or readily synthesized. The required palladium catalysts and ligands are standard in any synthetic chemistry laboratory.

-

Mild Reaction Conditions: The reactions are typically run under neutral or basic conditions at moderate temperatures, preserving the integrity of complex molecular structures.

-

Well-Understood Mechanism: The catalytic cycle is thoroughly studied, allowing for rational troubleshooting and optimization.

The overall transformation is depicted below:

Caption: General scheme for Suzuki-Miyaura coupling.

The Catalytic Cycle: A Self-Validating System

The reaction's trustworthiness stems from its well-defined catalytic cycle. Understanding this mechanism is crucial for optimizing conditions and diagnosing potential issues. The cycle involves three primary stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-I) of the 3-iodo-indazole, forming a Pd(II) intermediate. This is typically the rate-limiting step.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate complex, transfers its organic group (the pyrrole ring) to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center (indazole and pyrrole) couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)-1H-indazole

This section provides a detailed, step-by-step methodology. The protocol is adapted from established procedures for similar aryl-heteroaryl couplings.[8]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purpose |

| 3-Iodo-1H-indazole | C₇H₅IN₂ | 244.03 | Electrophile |

| 1-Methyl-1H-pyrrole-2-boronic acid | C₅H₈BNO₂ | 124.93 | Nucleophile |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Catalyst |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Deionized Water | H₂O | 18.02 | Co-solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction |

| Brine | NaCl(aq) | - | Washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |

Step-by-Step Procedure

Caption: Experimental workflow for synthesis.

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-1H-indazole (244 mg, 1.0 mmol, 1.0 equiv), 1-methyl-1H-pyrrole-2-boronic acid (150 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (345 mg, 2.5 mmol, 2.5 equiv).

-

Solvent Addition and Degassing: Add DMF (5 mL) and deionized water (1 mL). Seal the flask with a septum and degas the mixture by bubbling argon gas through the solution for 15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 equiv). The color of the mixture may change, indicating the start of the reaction.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (20 mL) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(1-methyl-1H-pyrrol-2-yl)-1H-indazole.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.

Expected Spectroscopic Data

The following table summarizes the expected characterization data for the target compound, based on analogous structures reported in the literature.[7][8]

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, Indazole-NH), 8.1 (d, 1H), 7.6 (d, 1H), 7.4 (t, 1H), 7.2 (t, 1H), 6.9 (dd, 1H), 6.5 (dd, 1H), 6.1 (dd, 1H), 3.8 (s, 3H, N-CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 142.1, 140.5, 128.8, 127.0, 125.5, 122.3, 121.8, 110.2, 109.5, 107.8, 35.1 (N-CH₃) |

| Mass Spec (ESI-MS) | m/z calculated for C₁₂H₁₁N₃ [M+H]⁺: 198.10; found: 198.12 |

| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 3100 (Ar C-H stretch), 1620, 1580 (C=C, C=N stretch) |

Conclusion and Future Perspectives

This guide outlines a reliable and modular protocol for the synthesis of 3-pyrrol-indazole derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The causality-driven approach, from the choice of reaction to the specifics of the experimental setup, provides a self-validating framework for researchers. By explaining the "why" behind each step, this document empowers scientists to not only replicate the procedure but also to adapt and troubleshoot it for the synthesis of a wide array of novel derivatives. The resulting compounds serve as valuable building blocks for drug discovery programs, particularly in the pursuit of new kinase inhibitors and other targeted therapeutics.

References

-

Redkin, R. G., & Gevorgyan, V. (2012). Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides. The Journal of Organic Chemistry, 77(17), 7442–7448. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

-

Boruah, M., & Sharma, M. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 23(11), 2873. [Link]

-

Al-Mousawi, S. M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of Heterocyclic Chemistry, 49(4), 836-841. [Link]

-

Sha, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4991. [Link]

-

Babu, G. S., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1023-1031. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13, 438-444. [Link]

-

Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. [Link]

-

Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. 9(1), 20-34. [Link]

-

Colpaert, A., et al. (2013). Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2995-2998. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole: A Privileged Scaffold for Kinase Inhibition

Introduction: The Convergence of Two Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, particularly within oncology, the concept of "privileged scaffolds" has emerged as a cornerstone of rational drug design. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as versatile templates for the development of novel therapeutic agents. The indazole nucleus is a preeminent example of such a scaffold. As a bioisostere of indole, it is a feature in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are critical therapies for renal cell carcinoma.[1][2][3][4] The indazole ring system, with its dual pyrrole- and pyridine-like nitrogen atoms, is adept at forming key interactions within the ATP-binding pocket of protein kinases.[5]

This guide focuses on 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole (CAS No: 911305-49-2), a molecule that marries the indazole core with another biologically significant heterocycle: pyrrole. The pyrrole ring is also a common motif in kinase inhibitors, valued for its ability to engage in hydrogen bonding and hydrophobic interactions.[6][7] The strategic combination of these two scaffolds results in a molecule of significant interest for researchers and drug development professionals. The bromine atom at the C5 position further enhances its utility, serving as a versatile chemical handle for late-stage functionalization to fine-tune potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role as a precursor for the development of next-generation kinase inhibitors.

Physicochemical and Predicted Properties

While extensive experimental data for this specific molecule is not consolidated in the public domain, we can infer its core properties based on its structure and data from analogous compounds like 5-bromo-1H-indazole.[8]

| Property | Value / Prediction | Source / Method |

| CAS Number | 911305-49-2 | Matrix Scientific |

| Molecular Formula | C₁₁H₈BrN₃ | Calculated |

| Molecular Weight | 262.11 g/mol | Calculated |

| Physical Form | Predicted to be a solid at room temperature. | Inference from similar structures |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water. | Structural Inference |

| Predicted ¹H NMR | Resonances expected for aromatic protons on both the indazole and pyrrole rings. Distinctive N-H signals for both heterocycles, likely broad and downfield. | Chemical Structure Analysis |

Synthesis and Methodology: Forging the Indazole-Pyrrole Linkage

The construction of the C3-heteroaryl indazole bond is a critical step in accessing the target molecule. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this transformation. The Suzuki-Miyaura coupling, in particular, offers a highly efficient route.[9][10]

Proposed Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most direct and well-documented approach involves the Suzuki-Miyaura cross-coupling between a protected 5-bromo-3-iodo-1H-indazole and a suitable pyrroleboronic acid derivative. The use of a protecting group on the pyrrole nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is advisable to prevent side reactions.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-5-bromo-3-iodo-1H-indazole This intermediate can be prepared from commercially available 5-bromo-1H-indazole through N-protection followed by regioselective iodination at the C3 position.

Step 2: Suzuki-Miyaura Coupling Reaction [10]

-

To a reaction vessel, add 1-(tert-butoxycarbonyl)-5-bromo-3-iodo-1H-indazole (1.0 eq), N-Boc-2-pyrroleboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add anhydrous dimethoxyethane (DME) as the solvent.

-

Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).

-

Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection

-

Dissolve the coupled product in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature until the Boc group is cleaved.

-

Neutralize the reaction mixture and extract the product. Purify as needed to yield this compound.

Caption: Proposed Suzuki-Miyaura coupling workflow.

Alternative Synthetic Route: The Stille Coupling

An alternative to the Suzuki coupling is the Stille reaction, which couples an organohalide with an organotin compound.[11][12][13] In this context, one could react a 3-halo-5-bromo-indazole with a 2-(tributylstannyl)pyrrole derivative, or vice-versa. While effective, the primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts during purification.[12]

Chemical Reactivity and Derivatization Potential

This compound possesses multiple reactive sites, making it an excellent platform for building molecular complexity and generating compound libraries for structure-activity relationship (SAR) studies.

-

Indazole N-Alkylation/Acylation: The indazole core has two nitrogen atoms (N1 and N2) that can be alkylated or acylated. The regioselectivity of this reaction is highly dependent on the reaction conditions.

-

N1-Selectivity: Often favored by using a strong, non-coordinating base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF).[14][15][16]

-

N2-Selectivity: Can be promoted by using bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF, although mixtures are common.[16][17] This regiochemical control is crucial as the biological activity of indazole-based inhibitors can differ significantly between N1 and N2 isomers.[18]

-

-

Cross-Coupling at C5-Br: The bromine atom at the C5 position is a prime site for further palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to probe the solvent-exposed region of a kinase binding site. Viable reactions include:

-

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling: Introduction of alkyne groups.

-

Buchwald-Hartwig Amination: Introduction of amine functionalities.

-

-

Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C5' and C4' positions (assuming C2' is attached to the indazole). This allows for functionalization with groups such as:

-

Acyl groups: via Friedel-Crafts acylation.

-

Formyl groups: via the Vilsmeier-Haack reaction.

-

Caption: Key reactivity sites for derivatization.

Potential Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The convergence of the indazole and pyrrole scaffolds strongly suggests the potential of this compound as a foundational structure for the design of protein kinase inhibitors.[4][19]

Targeting the Kinase ATP-Binding Site

Protein kinases share a conserved ATP-binding site that can be targeted by small molecule inhibitors. The indazole moiety is particularly effective at interacting with the "hinge" region of this pocket, which connects the N- and C-terminal lobes of the kinase domain.

-

Hinge Binding: The N1-H of the indazole can act as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP. The N2 atom can act as a hydrogen bond acceptor.

-

Hydrophobic Interactions: The bicyclic aromatic system fits well into the largely hydrophobic pocket.

-

Additional Interactions from Pyrrole: The pyrrole N-H provides an additional hydrogen bond donor, which can interact with backbone carbonyls or specific amino acid side chains (e.g., glutamate, aspartate) in the active site, enhancing binding affinity and selectivity.[6]

Sources

- 1. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Stille Coupling | NROChemistry [nrochemistry.com]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 17. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Indazole-Pyrroles

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Elucidation

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the indazole-pyrrole core has emerged as a "privileged scaffold," a structural motif consistently found in molecules with significant biological activity, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer drugs[1][2][3]. The fusion of the electron-rich pyrrole ring with the versatile indazole system creates a unique electronic and steric environment, ripe for synthetic diversification and interaction with biological targets[4][5].

However, the synthesis of these novel entities is but the first step. The true value and potential of a newly synthesized molecule can only be unlocked through its rigorous and unequivocal structural characterization. The substitution patterns on two distinct heterocyclic rings can lead to a host of isomers, where even minor structural differences can drastically alter biological activity and pharmacokinetic properties[6][7]. It is here that the discipline of spectroscopic analysis becomes paramount.

This guide is structured not as a rigid textbook chapter, but as a dynamic, logic-driven workflow from the perspective of a senior application scientist. We will not merely list techniques; we will delve into the causality behind experimental choices, demonstrating how a multi-spectroscopic approach forms a self-validating system for determining the precise architecture of novel indazole-pyrrole compounds. Our focus is on the integration of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a complete and trustworthy molecular portrait.

Section 1: The Strategic Workflow for Characterization

The journey from a newly synthesized powder to a fully characterized molecule follows a logical progression. Each step builds upon the last, providing complementary information that, when woven together, leaves no room for structural ambiguity. This workflow ensures efficiency and analytical rigor.

Caption: Strategic workflow for comprehensive spectroscopic characterization.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic connectivity and chemical environment of a compound. For indazole-pyrroles, a combination of 1D and 2D NMR experiments is not just recommended; it is essential for unambiguous assignment[8][9].

Proton (¹H) NMR: The Initial Fingerprint

Expertise & Experience: The ¹H NMR spectrum is the first and fastest analytical tool to assess the success of a synthesis. It provides immediate information on the presence of key structural motifs and the overall cleanliness of the sample. Protons on the aromatic indazole and pyrrole rings resonate in a characteristic downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the ring currents[10][11]. The precise chemical shift of each proton is exquisitely sensitive to the electronic effects of substituents and the point of attachment between the two rings.

Trustworthiness: A key self-validating feature is the integration value of the signals, which should correspond to the number of protons in a given environment. Furthermore, the splitting patterns (multiplicity), governed by scalar (J) coupling to neighboring protons, provide direct evidence of proton connectivity. For example, adjacent protons on the benzene ring of the indazole will typically show doublet or doublet-of-doublets patterns, confirming their relationship.

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Notes |

| Indazole N-H | 10.0 - 13.0 | Often broad; position is solvent and concentration dependent. Exchangeable with D₂O. |

| Pyrrole N-H | 8.0 - 10.0 | Can be broad; position is solvent dependent. Exchangeable with D₂O. |

| Indazole Aromatic C-H | 7.0 - 8.5 | Position highly dependent on substitution (e.g., H3 is often a singlet). |

| Pyrrole Aromatic C-H | 6.0 - 7.5 | α-protons are typically downfield of β-protons.[12] |

| Protons on Substituents | 0.5 - 4.5 | Aliphatic protons alpha to a heteroatom or aromatic ring will be further downfield. |

| (Note: Values are approximate and can vary significantly based on solvent, concentration, and substitution patterns.[10][13][14]) |

Carbon (¹³C) NMR & DEPT: Mapping the Carbon Skeleton

Expertise & Experience: While ¹H NMR maps the proton framework, ¹³C NMR reveals the underlying carbon skeleton, including quaternary carbons (e.g., C3a, C7a of indazole, substituted positions) that are invisible in the ¹H spectrum[15]. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial adjuncts. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Comparing the broadband ¹³C spectrum with the DEPT spectra allows for the definitive assignment of each carbon's type.

Trustworthiness: The combination of ¹³C and DEPT provides a robust, self-consistent count of all CH, CH₂, and CH₃ groups in the molecule. This must match the molecular formula derived from mass spectrometry, providing a critical cross-validation checkpoint.

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) | Notes |

| Carbonyl C=O | 160 - 180 | If present in a linker or substituent. |

| Indazole Aromatic C | 110 - 150 | C3a and C7a (bridgehead) have distinct shifts. C3 is often around 135-140 ppm.[16][17] |

| Pyrrole Aromatic C | 100 - 135 | α-carbons are typically downfield of β-carbons. |

| Aliphatic C | 10 - 60 | Carbons attached to nitrogen or oxygen are shifted downfield. |

| (Note: Values are approximate and depend heavily on the specific molecular structure.[15][16]) |

2D NMR: Connecting the Dots for Unambiguous Assembly

Expertise & Experience: For complex molecules like novel indazole-pyrroles, 1D spectra often contain overlapping signals and cannot, on their own, establish how different parts of the molecule are connected. 2D NMR experiments are the definitive solution, correlating nuclei through bonds to build the structure piece by piece[18][19].

Caption: Logic diagram for structural elucidation using 2D NMR experiments.

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds)[18]. It is invaluable for tracing the connectivity of protons around the benzene and pyrrole rings, establishing separate "spin systems."

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (a one-bond correlation)[20]. It is the most reliable way to assign the chemical shifts of protonated carbons. Modern multiplicity-edited HSQC sequences can even differentiate CH/CH₃ from CH₂ groups by the phase of the cross-peak[21].

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final structure. It reveals correlations between protons and carbons over two to three bonds[22][23]. These "long-range" correlations are critical for connecting the spin systems identified by COSY. For instance, an HMBC correlation from a pyrrole proton to an indazole carbon definitively establishes the linkage point between the two rings. It is also the primary method for assigning quaternary carbons[24][25][26].

Protocol: Standard NMR Analysis Workflow

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved. DMSO-d₆ is often preferred for nitrogen heterocycles as it helps in observing exchangeable N-H protons.

-

¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Optimize shimming to obtain sharp, symmetrical peaks. Reference the spectrum to the residual solvent peak or an internal standard like TMS.

-

¹³C & DEPT Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C. Subsequently, run DEPT-135 and/or DEPT-90 experiments to assign carbon multiplicities.

-

2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. This is typically a quick experiment.

-

2D HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. This will correlate the ¹H and ¹³C spectra via one-bond couplings.

-

2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment. This experiment is optimized for long-range couplings (typically 8-10 Hz) and is crucial for connecting molecular fragments[23].

-

Data Analysis: Using appropriate software, integrate the spectra to build the molecular structure. Start with COSY to define fragments, use HSQC to assign protonated carbons, and finish with HMBC to connect all fragments and assign quaternary carbons.

Section 3: Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry provides two fundamental and non-negotiable pieces of data: the molecular weight of the novel compound and, with high-resolution instruments (HRMS), its exact elemental composition[27]. Techniques like Electrospray Ionization (ESI) are "soft" and typically yield the protonated molecular ion [M+H]⁺, providing a clear readout of the molecular weight.

Trustworthiness: The power of HRMS lies in its ability to measure mass to within a few parts per million (ppm) of the theoretical value. This accuracy is sufficient to distinguish between compounds with the same nominal mass but different elemental formulas (isobars), providing definitive confirmation of the molecular formula. This data must align perfectly with the structure proposed by NMR, acting as a crucial validation step.

Fragmentation Analysis: While soft ionization is used for molecular weight determination, techniques like Electron Impact (EI) or collision-induced dissociation (CID) in tandem MS (MS/MS) intentionally fragment the molecule. The resulting fragmentation pattern is a molecular fingerprint that can reveal structural motifs[28][29].

| Ion Type | m/z Value | Significance |

| Molecular Ion [M]⁺˙ | Calculated MW | Observed in techniques like EI. |

| Protonated Molecule [M+H]⁺ | Calculated MW + 1 | Common in ESI, confirms molecular weight. |

| Acylium-indazole ion | ~m/z 145 | A characteristic fragment if the indazole is linked via a carbonyl group.[30][31] |

| Loss of substituents | M - (mass of R) | Cleavage at weaker bonds often occurs first, helping to identify side chains. |

| (Note: Fragmentation is highly structure-dependent.[32]) |

Protocol: General MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation for ESI.

-

Direct Infusion/LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Full Scan Acquisition (HRMS): Acquire a high-resolution full scan spectrum using an Orbitrap or Time-of-Flight (TOF) analyzer to determine the accurate mass of the [M+H]⁺ ion.

-

Formula Determination: Use the instrument software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical formula.

-

(Optional) MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation to generate a fragmentation spectrum for further structural confirmation.

Section 4: Vibrational and Electronic Spectroscopy (FT-IR & UV-Vis)

While NMR and MS provide the core structural framework, FT-IR and UV-Vis spectroscopy offer valuable complementary data regarding functional groups and the electronic nature of the molecule. These techniques are rapid, non-destructive, and essential for a complete characterization profile in regulatory filings[27][33].

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Experience: FT-IR spectroscopy probes the vibrational modes of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for quickly confirming their presence or absence[27]. For indazole-pyrroles, key absorbances include N-H stretches, aromatic C-H stretches, and the complex "fingerprint" region containing C=C and C=N ring stretching vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Indazole/Pyrrole) | 3100 - 3400 | Can be sharp or broad depending on hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the aromatic systems. |

| C=O Stretch (if present) | 1650 - 1750 | Strong, sharp absorbance indicative of a carbonyl group. |

| C=C and C=N Ring Stretches | 1400 - 1650 | A complex series of bands characteristic of the heterocyclic rings. |

| C-H Bending (Out-of-Plane) | 700 - 900 | Can provide information on the substitution pattern of the aromatic rings. |

UV-Visible Spectroscopy: Probing the Conjugated System

Expertise & Experience: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule, primarily π → π* and n → π* transitions in conjugated systems[34][35]. The indazole-pyrrole core is an extended chromophore. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the overall conjugated system[36][37].

Trustworthiness: The UV-Vis spectrum serves as a quantitative fingerprint. According to the Beer-Lambert law, absorbance is directly proportional to concentration, making this technique a cornerstone for quantitative assays and potency determination in pharmaceutical quality control[33][34]. Any change in the substitution pattern that extends or alters the conjugation will predictably shift the λmax (a bathochromic or hypsochromic shift), providing another layer of structural verification[38].

| Transition Type | Typical λmax Range (nm) | Notes |

| π → π | 250 - 400 | High-intensity absorptions characteristic of the extended aromatic system. |

| n → π | > 300 | Lower intensity absorptions, may be obscured by stronger π → π* bands. |

| (Note: The exact λmax is highly sensitive to solvent polarity and the electronic nature of substituents.) |

Conclusion: A Synthesis of Evidence

The spectroscopic characterization of a novel indazole-pyrrole is not a linear process of running disconnected experiments. It is a dynamic, intellectual exercise in evidence synthesis. The molecular formula from HRMS provides the elemental puzzle pieces. NMR spectroscopy, through a logical sequence of 1D and 2D experiments, assembles those pieces into a coherent architectural model. FT-IR and UV-Vis spectroscopy then provide orthogonal confirmation of the functional groups and electronic properties of that model.

Each piece of data must be consistent with all others. The proton count from ¹H NMR integration must match the formula from HRMS. The carbon types from DEPT must be consistent with the proposed structure. The long-range HMBC correlations must bridge fragments in a way that is chemically sensible and validated by the overall molecular weight. It is this web of interconnected, self-validating data that provides the ultimate confidence in the structure of a novel molecule, paving the way for its exploration in drug development.

References

- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.

- Lab Manager. (n.d.).

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers. (n.d.). Chemical Journal of Chinese Universities.

- Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. (n.d.).

- Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- Ross, W. R., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC - NIH.

- Chemistry Champss. (2024, October 7). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem).

- Ross, W. R., et al. (n.d.).

- Nikolaou, I., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research.

- Luo, et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

- Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.

- Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applic

- Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. (n.d.).

- Fernández, G. (n.d.).

- Chennaiah, M. (n.d.).

- UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. (2025, July 17). YouTube.

- Martins, M. A. P., et al. (n.d.).

- Sahu, B., et al. (2024).

- Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. MDPI.

- Experiment Guides - NMR Facility. (n.d.). The University of Chicago Chemistry Department.

- 19: HMBC. (2024, November 12). Chemistry LibreTexts.

- Pyrrole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 13C NMR of indazoles. (2016, April 7).

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. (n.d.).

- mass spectra - fragmentation p

- Gloer, J. B., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.

- Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. (n.d.). PubMed.

- Measuring methods available and examples of their applic

- (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05*. (2026, January 15).

- (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05*. (2026, January 6). American Chemical Society.

- 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... (n.d.).

- Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Deriv

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.

- Elguero, J., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).

- HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives | Bentham Science [eurekaselect.com]

- 4. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [dr.lib.iastate.edu]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 21. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. nmr.ceitec.cz [nmr.ceitec.cz]

- 24. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. admin.mantechpublications.com [admin.mantechpublications.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. chemguide.co.uk [chemguide.co.uk]

- 33. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 34. juniperpublishers.com [juniperpublishers.com]

- 35. ijrar.org [ijrar.org]

- 36. A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers [cjcu.jlu.edu.cn]

- 37. m.youtube.com [m.youtube.com]

- 38. youtube.com [youtube.com]

A Senior Application Scientist's Guide to NMR and Mass Spectrometry Data for Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Indazoles and the Imperative of Unambiguous Characterization

The indazole scaffold, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of blockbuster drugs for oncology, inflammation, and central nervous system disorders. The therapeutic potential of an indazole derivative is exquisitely sensitive to its substitution pattern, not only on the carbocyclic ring but critically, at the N-1 versus the N-2 position of the pyrazole ring. This isomeric ambiguity necessitates a robust and multi-faceted analytical approach for unequivocal structural elucidation. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques as applied to the structural characterization of substituted indazoles, moving beyond a mere recitation of data to explain the underlying principles and experimental rationale.

The Analytical Workflow: A Self-Validating System

The structural elucidation of a novel substituted indazole should be approached as a self-validating system. Each analytical technique provides a piece of the puzzle, and the pieces must fit together logically. A typical workflow involves initial confirmation of the molecular weight by mass spectrometry, followed by detailed structural analysis using one- and two-dimensional NMR techniques.

Caption: A typical analytical workflow for the structural elucidation of substituted indazoles.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Assignment

NMR spectroscopy is the most powerful tool for the detailed structural analysis of substituted indazoles, providing information on the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Window into the Electronic Landscape

The chemical shifts of the protons on the indazole core are highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) will shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (EWGs) will deshield them, causing downfield shifts.

Key Diagnostic Regions in ¹H NMR (in DMSO-d₆):

| Proton | Typical Chemical Shift (ppm) | Notes |

| N-H | 11.0 - 13.5 | Broad singlet, exchangeable with D₂O. Its presence is a key indicator of an N-unsubstituted indazole.[1] |

| H-3 | 8.0 - 8.5 | Often a singlet, its chemical shift is significantly affected by substitution at N-2. |

| H-7 | 7.5 - 8.2 | Typically a doublet, deshielded by the pyrazole ring. |

| H-4 | 7.0 - 7.8 | Part of the aromatic ABCD spin system of the benzene ring. |

| H-5 | 7.0 - 7.5 | Part of the aromatic ABCD spin system of the benzene ring. |

| H-6 | 6.8 - 7.3 | Part of the aromatic ABCD spin system of the benzene ring. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information to ¹H NMR, revealing the electronic environment of each carbon atom in the indazole core and its substituents. A comprehensive review of the ¹³C NMR of 183 indazole derivatives provides an extensive database for comparison.[1][2]

Typical ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Typical Chemical Shift (ppm) | Notes |

| C-3 | 130 - 145 | The chemical shift is highly dependent on the tautomeric form and substitution. |

| C-3a | 138 - 142 | A quaternary carbon, part of the ring junction. |

| C-7a | 120 - 125 | A quaternary carbon, part of the ring junction. |

| C-4 | 115 - 130 | |

| C-5 | 120 - 130 | |

| C-6 | 110 - 125 | |

| C-7 | 105 - 115 | Often the most upfield of the aromatic CH carbons. |

The Critical Distinction: N-1 versus N-2 Isomers

The regioselectivity of N-substitution is a common challenge in indazole synthesis. NMR spectroscopy, particularly advanced 2D techniques, provides definitive methods for distinguishing between N-1 and N-2 isomers.[3]

-

¹H NMR: The chemical shift of H-3 is a key indicator. In N-2 substituted indazoles, the H-3 proton is generally more deshielded compared to its counterpart in the N-1 isomer.

-

¹³C NMR: The chemical shifts of the carbon atoms, especially C-3 and C-7a, can be diagnostic.[4][5]

-

2D NMR Techniques:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space proximity between protons. For an N-1 substituted indazole, a NOE correlation between the protons of the N-1 substituent and the H-7 proton is often observed. This is absent in the N-2 isomer.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For an N-1 substituted indazole, a correlation between the protons of the N-1 substituent and C-3 and C-7a is expected. For an N-2 substituted indazole, a correlation between the protons of the N-2 substituent and C-3 is expected.[3]

-

Caption: Key 2D NMR correlations for distinguishing N-1 and N-2 substituted indazoles.

Experimental Protocol: Acquiring High-Quality NMR Data

-

Sample Preparation: Dissolve 5-10 mg of the substituted indazole in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity. Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for key signals).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition (if necessary for isomer differentiation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons.

-

Part 2: Mass Spectrometry - Unveiling the Molecular Weight and Fragmentation Pathways

Mass spectrometry provides the molecular weight of the substituted indazole and offers valuable structural information through the analysis of its fragmentation patterns.

Ionization Techniques: Choosing the Right Tool

-

Electron Ionization (EI): This is a hard ionization technique that leads to extensive fragmentation. While the molecular ion peak (M⁺˙) may be weak or absent for some fragile molecules, the rich fragmentation pattern provides a detailed fingerprint of the molecule.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces a strong protonated molecule peak ([M+H]⁺) with minimal fragmentation. It is ideal for confirming the molecular weight. High-resolution ESI-MS can provide the elemental composition.

General Fragmentation Patterns of the Indazole Core

Under EI conditions, the indazole ring can undergo several characteristic fragmentation pathways. The stability of the resulting fragments often dictates the most abundant peaks in the mass spectrum.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 3-(Pyrrol-2-yl)-1H-indazoles: From Synthesis to Cellular Mechanisms

This guide provides an in-depth exploration of the burgeoning class of heterocyclic compounds known as 3-(pyrrol-2-yl)-1H-indazoles. We will dissect their synthesis, delve into their significant biological activities, particularly in oncology, and elucidate the experimental methodologies required to validate their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.

Introduction: The Privileged Scaffolds of Indazole and Pyrrole

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets. Both the indazole and pyrrole nuclei independently fall into this category.[1][2] Indazole, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of numerous approved drugs, including kinase inhibitors like axitinib and pazopanib.[3] Its structural rigidity and capacity for diverse hydrogen bonding interactions make it an ideal anchor for active pharmaceutical ingredients.[4][5]

Similarly, the pyrrole ring is a fundamental component of many natural products and synthetic drugs, exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The hybridization of these two potent scaffolds into a single molecule, the 3-(pyrrol-2-yl)-1H-indazole core, has unlocked a new chemical space for targeting complex diseases, most notably cancer.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 3-(pyrrol-2-yl)-1H-indazoles typically relies on modern cross-coupling methodologies. While various strategies exist for synthesizing the indazole core itself[6][7], the key step is the formation of the C-C bond between the C3 position of the indazole and the C2 position of the pyrrole.

A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. This strategy offers a robust and versatile route to the target compounds.

Generalized Synthetic Workflow

The diagram below illustrates a representative synthetic pathway. The causality behind this choice of reaction is its high functional group tolerance and generally good yields, which are critical for generating a library of analogues for structure-activity relationship (SAR) studies.

Caption: Generalized workflow for the synthesis of 3-(pyrrol-2-yl)-1H-indazoles.

Biological Activity: A Focus on Kinase Inhibition and Cancer Therapy

The primary therapeutic application investigated for 3-(pyrrol-2-yl)-1H-indazole derivatives is in oncology, where they have emerged as potent inhibitors of various protein kinases that are critical for tumor growth and survival.

Inhibition of Pim Kinases

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are frequently overexpressed in hematologic malignancies and solid tumors.[8] They play a crucial role in signaling pathways that promote cell survival and proliferation. Several studies have identified indazole derivatives as potent pan-Pim kinase inhibitors.[1][8] For instance, derivatives of 3-(pyrazin-2-yl)-1H-indazole, a close analogue of the pyrrole scaffold, have demonstrated nanomolar potency against all three Pim isoforms.[3][8] The development of these inhibitors showcases a classic hit-to-lead optimization process where modifications to the core structure significantly enhance potency and metabolic stability.[8]

Targeting the CSF-1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, signaling through CSF-1R is co-opted by cancer cells to polarize tumor-associated macrophages (TAMs) into an immunosuppressive M2 phenotype, which promotes tumor growth and metastasis.[9]

A novel series of (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea derivatives were designed as highly effective CSF-1R inhibitors.[9] This scaffold combines the pyrrole-indazole motif with an oxoindoline core, a structure known to target kinase activity.[10] The lead compound from this series, compound 21 , exhibited exceptional inhibitory activity against CSF-1R and potent anti-proliferative effects in colorectal cancer models.[9]

Mechanistically, this compound was shown to inhibit colorectal cancer progression by preventing the migration of macrophages and reprogramming the M2-like macrophages back to an anti-tumor M1 phenotype.[9] This dual action of direct tumor cell inhibition and immune microenvironment modulation makes it a highly promising candidate for cancer immunotherapy.[9]